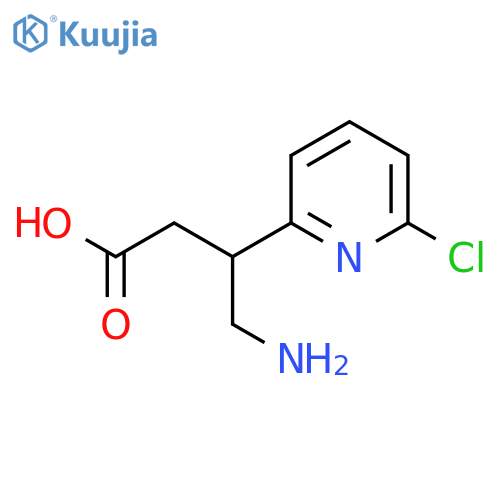Cas no 1527620-74-1 (4-amino-3-(6-chloropyridin-2-yl)butanoic acid)

4-amino-3-(6-chloropyridin-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(6-chloropyridin-2-yl)butanoic acid
- EN300-1997004
- 1527620-74-1
-
- インチ: 1S/C9H11ClN2O2/c10-8-3-1-2-7(12-8)6(5-11)4-9(13)14/h1-3,6H,4-5,11H2,(H,13,14)
- InChIKey: BAFGLTRSCRPCJL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(CN)CC(=O)O)=N1
計算された属性
- せいみつぶんしりょう: 214.0509053g/mol
- どういたいしつりょう: 214.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 76.2Ų
4-amino-3-(6-chloropyridin-2-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997004-0.5g |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid |
1527620-74-1 | 0.5g |
$1097.0 | 2023-09-16 | ||
| Enamine | EN300-1997004-0.05g |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid |
1527620-74-1 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-1997004-0.1g |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid |
1527620-74-1 | 0.1g |
$1005.0 | 2023-09-16 | ||
| Enamine | EN300-1997004-1.0g |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid |
1527620-74-1 | 1g |
$1142.0 | 2023-05-31 | ||
| Enamine | EN300-1997004-1g |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid |
1527620-74-1 | 1g |
$1142.0 | 2023-09-16 | ||
| Enamine | EN300-1997004-10g |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid |
1527620-74-1 | 10g |
$4914.0 | 2023-09-16 | ||
| Enamine | EN300-1997004-10.0g |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid |
1527620-74-1 | 10g |
$4914.0 | 2023-05-31 | ||
| Enamine | EN300-1997004-0.25g |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid |
1527620-74-1 | 0.25g |
$1051.0 | 2023-09-16 | ||
| Enamine | EN300-1997004-2.5g |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid |
1527620-74-1 | 2.5g |
$2240.0 | 2023-09-16 | ||
| Enamine | EN300-1997004-5g |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid |
1527620-74-1 | 5g |
$3313.0 | 2023-09-16 |
4-amino-3-(6-chloropyridin-2-yl)butanoic acid 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
4-amino-3-(6-chloropyridin-2-yl)butanoic acidに関する追加情報
Introduction to 4-Amino-3-(6-Chloropyridin-2-yl)butanoic Acid (CAS No. 1527620-74-1)
4-Amino-3-(6-chloropyridin-2-yl)butanoic acid (CAS No. 1527620-74-1) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (S)-4-amino-3-(6-chloropyridin-2-yl)butanoic acid, has garnered attention due to its unique structural features and biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The molecular formula of 4-amino-3-(6-chloropyridin-2-yl)butanoic acid is C10H11ClN2O2, and its molecular weight is 230.65 g/mol. The compound is a white to off-white solid with a melting point of approximately 180°C. It is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various experimental conditions in both in vitro and in vivo studies.
The synthesis of 4-amino-3-(6-chloropyridin-2-yl)butanoic acid has been reported using several methods. One common approach involves the reaction of 6-chloropyridine-2-carbaldehyde with an appropriate amino acid derivative, followed by reduction and subsequent functional group manipulations. For instance, a recent study published in the Journal of Organic Chemistry described a highly efficient one-pot synthesis method that yielded the compound with high purity and yield. This method not only simplifies the synthetic process but also reduces the overall cost and environmental impact.
The biological activities of 4-amino-3-(6-chloropyridin-2-yl)butanoic acid have been extensively studied, revealing its potential as a lead compound for drug development. One of the most notable activities is its ability to modulate GABA receptors, which are crucial for neurotransmission in the central nervous system (CNS). Research has shown that this compound can act as a GABA receptor agonist, potentially making it useful in the treatment of neurological disorders such as epilepsy and anxiety disorders.
In addition to its GABA receptor modulation properties, 4-amino-3-(6-chloropyridin-2-yl)butanoic acid has also been investigated for its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that it could be a valuable candidate for developing new treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic properties of 4-amino-3-(6-chloropyridin-2-yl)butanoic acid have also been evaluated in preclinical studies. These studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a potential drug candidate. Furthermore, preliminary toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In conclusion, 4-amino-3-(6-chloropyridin-2-yl)butanoic acid (CAS No. 1527620-74-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, and future studies are expected to provide more insights into its mechanisms of action and clinical utility.
1527620-74-1 (4-amino-3-(6-chloropyridin-2-yl)butanoic acid) 関連製品
- 1805917-64-9(3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 899943-96-5(2-{4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-(3-methoxyphenyl)acetamide)
- 592550-44-2(2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde)
- 898428-48-3(4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)
- 2034527-97-2(N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide)
- 1171459-23-6(N-4-(carbamoylmethyl)-1,3-thiazol-2-yl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide)
- 2320267-85-2(3-(2H-1,3-benzodioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one)
- 2228300-57-8(5-(5-nitropyridin-2-yl)-1,2-oxazol-4-amine)
- 472-86-6(13-cis-Retinal 95%)



